molecular formula C21H23N3O4S B11350263 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(methylsulfanyl)phenyl]butanamide

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(methylsulfanyl)phenyl]butanamide

Cat. No.: B11350263
M. Wt: 413.5 g/mol
InChI Key: ONPGIEZMJLAHGB-UHFFFAOYSA-N
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Description

4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(methylsulfanyl)phenyl]butanamide is a complex organic compound that features a combination of oxadiazole and butanamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(methylsulfanyl)phenyl]butanamide typically involves a multi-step processThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(methylsulfanyl)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.

    Reduction: This reaction can be used to reduce specific functional groups, such as the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield derivatives with additional oxygen-containing functional groups, while reduction may produce simpler compounds with fewer functional groups .

Scientific Research Applications

4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(methylsulfanyl)phenyl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(methylsulfanyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and other functional groups may bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(methylsulfanyl)phenyl]butanamide is unique due to its combination of oxadiazole and butanamide functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H23N3O4S

Molecular Weight

413.5 g/mol

IUPAC Name

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylsulfanylphenyl)butanamide

InChI

InChI=1S/C21H23N3O4S/c1-26-16-12-11-14(13-17(16)27-2)21-23-20(28-24-21)10-6-9-19(25)22-15-7-4-5-8-18(15)29-3/h4-5,7-8,11-13H,6,9-10H2,1-3H3,(H,22,25)

InChI Key

ONPGIEZMJLAHGB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3SC)OC

Origin of Product

United States

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